N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine
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Overview
Description
N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine is an organic compound that features a benzyl group, a tetrazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Thioether Formation: The next step involves the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Biological Studies: The compound is used in studies investigating its biological activity, including antibacterial and antifungal properties.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure and exhibit similar biological activities.
Thioether Compounds: Compounds such as thioanisole and benzylthioethers have similar thioether linkages and can undergo similar chemical reactions.
Uniqueness
N-benzyl-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-amine is unique due to the combination of its benzyl group, tetrazole ring, and thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15N5S |
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Molecular Weight |
249.34 g/mol |
IUPAC Name |
N-benzyl-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C11H15N5S/c1-16-11(13-14-15-16)17-8-7-12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
WNTLZJUGZPHRBF-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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